molecular formula C22H34O B14216541 3-Hexadecen-2-one, 16-phenyl-, (3E)- CAS No. 828263-24-7

3-Hexadecen-2-one, 16-phenyl-, (3E)-

Cat. No.: B14216541
CAS No.: 828263-24-7
M. Wt: 314.5 g/mol
InChI Key: MRIJVCUMMLLFRJ-UHFFFAOYSA-N
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Description

3-Hexadecen-2-one, 16-phenyl-, (3E)- is an organic compound with the molecular formula C22H34O. It is a member of the class of compounds known as ketones, which are characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is notable for its unique structure, which includes a long hydrocarbon chain and a phenyl group, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexadecen-2-one, 16-phenyl-, (3E)- typically involves the reaction of a long-chain alkene with a phenyl-substituted ketone under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with a phenyl-substituted aldehyde to form the desired ketone. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-Hexadecen-2-one, 16-phenyl-, (3E)- may involve catalytic hydrogenation of a precursor compound, followed by selective oxidation to form the ketone. This process can be scaled up to produce large quantities of the compound, which is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hexadecen-2-one, 16-phenyl-, (3E)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

3-Hexadecen-2-one, 16-phenyl-, (3E)- has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying ketone reactivity and mechanisms.

    Biology: The compound can be used in studies of lipid metabolism and enzyme interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 3-Hexadecen-2-one, 16-phenyl-, (3E)- exerts its effects involves interactions with various molecular targets. The carbonyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s biological effects. Pathways involved may include lipid metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    3-Hexadecen-2-one: Lacks the phenyl group, making it less hydrophobic.

    16-Phenylhexadecanoic acid: Contains a carboxylic acid group instead of a ketone.

    3-Hexadecen-2-ol, 16-phenyl-: The ketone group is reduced to an alcohol.

Uniqueness

3-Hexadecen-2-one, 16-phenyl-, (3E)- is unique due to its combination of a long hydrocarbon chain and a phenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in studies of hydrophobic interactions and membrane dynamics.

Properties

CAS No.

828263-24-7

Molecular Formula

C22H34O

Molecular Weight

314.5 g/mol

IUPAC Name

16-phenylhexadec-3-en-2-one

InChI

InChI=1S/C22H34O/c1-21(23)17-13-10-8-6-4-2-3-5-7-9-11-14-18-22-19-15-12-16-20-22/h12-13,15-17,19-20H,2-11,14,18H2,1H3

InChI Key

MRIJVCUMMLLFRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CCCCCCCCCCCCCC1=CC=CC=C1

Origin of Product

United States

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